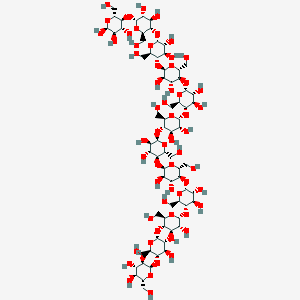
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole, also known as CMCPO, is a synthetic compound with a wide range of applications in scientific research. This compound is used in various areas such as organic chemistry, pharmacology, and biochemistry. CMCPO has been proven to be a highly effective compound in the synthesis of other compounds, as well as in the investigation of biochemical and physiological effects in laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole involves the reaction of 1-(4-chlorophenyl)cyclopropylamine with chloroacetyl chloride followed by cyclization with hydrazine hydrate and acetic anhydride.
Starting Materials
1-(4-chlorophenyl)cyclopropylamine, Chloroacetyl chloride, Hydrazine hydrate, Acetic anhydride
Reaction
1. 1-(4-chlorophenyl)cyclopropylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole intermediate., 2. The intermediate is then cyclized with hydrazine hydrate and acetic anhydride to form the final product, 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, hormones, and other biologically active molecules. It has also been used in the investigation of the biochemical and physiological effects of various compounds, and in the development of new drugs and therapies. Furthermore, 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has been used in the study of enzyme activity and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole binds to a variety of enzymes and receptors in the body, and modulates their activity. It is also thought to interact with other molecules, such as proteins and lipids, to modulate their activity.
Effets Biochimiques Et Physiologiques
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the synthesis of hormones, neurotransmitters, and other biologically active molecules. It has also been found to modulate the activity of receptors involved in the regulation of cell growth and differentiation. Furthermore, 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has been found to modulate the activity of proteins involved in the regulation of cell metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in laboratory experiments has several advantages. It is a highly effective compound, and can be used to synthesize a variety of compounds and investigate the biochemical and physiological effects of various compounds. Furthermore, it is easy to use and can be isolated in high yields. However, the use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in laboratory experiments also has some limitations. It is a toxic compound and should be handled with care. Furthermore, it is not suitable for use in humans and should only be used in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in scientific research. It could be used to develop new drugs and therapies, as well as to investigate the biochemical and physiological effects of various compounds. Furthermore, it could be used to develop new enzyme inhibitors and to investigate the mechanism of action of various compounds. Additionally, it could be used to investigate the potential applications of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in the treatment of various diseases and disorders.
Propriétés
IUPAC Name |
5-(chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-7-10-15-11(16-17-10)12(5-6-12)8-1-3-9(14)4-2-8/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJZGVZGPYKVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol](/img/no-structure.png)





![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)
